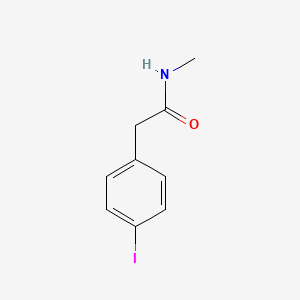

2-(4-Iodophenyl)-n-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKNYUBYJZYUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Iodophenyl)-N-methylacetamide

This technical guide provides a comprehensive overview of a feasible and robust synthesis pathway for 2-(4-iodophenyl)-N-methylacetamide, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the chemical precursors, reaction mechanisms, and a detailed experimental protocol.

Introduction

This compound is an N-substituted amide derivative. The synthesis of such amides is a fundamental process in organic chemistry, often pivotal in the development of pharmaceuticals and other biologically active molecules. The presence of an iodophenyl group makes this compound a versatile intermediate for further chemical modifications, for instance, through cross-coupling reactions. This guide will focus on the widely practiced and reliable method of amide bond formation via the coupling of a carboxylic acid and an amine.

Synthesis Pathway Overview

The most direct and common pathway for the synthesis of this compound involves the reaction of 2-(4-iodophenyl)acetic acid with methylamine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. This activation can be achieved through various coupling agents.

The overall reaction is as follows:

2-(4-iodophenyl)acetic acid + Methylamine → this compound + H₂O

Quantitative Data of Reactants and Product

For clarity and ease of comparison, the quantitative data for the key reactant and the expected product are summarized in the tables below.

Table 1: Properties of 2-(4-Iodophenyl)acetic Acid

| Property | Value | Citations |

| CAS Number | 1798-06-7 | [1][2][3] |

| Molecular Formula | C₈H₇IO₂ | [2][3] |

| Molecular Weight | 262.05 g/mol | [1] |

| Melting Point | 134-136 °C | [1] |

| Appearance | White to off-white solid | [3] |

| IUPAC Name | 2-(4-iodophenyl)acetic acid | [2] |

Table 2: Predicted Properties of this compound

| Property | Value |

| CAS Number | 62404-59-5 |

| Molecular Formula | C₉H₁₀INO |

| Molecular Weight | 275.09 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| IUPAC Name | This compound |

Experimental Protocol

Materials:

-

2-(4-iodophenyl)acetic acid

-

Methylamine (e.g., as a solution in THF or as a hydrochloride salt)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous DCM or THF.

-

Addition of Amine: Add methylamine (1.1 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate the free amine.

-

Addition of Coupling Agent and Catalyst: To the stirring solution, add DMAP (0.1 eq) followed by a solution of DCC (1.1 eq) in anhydrous DCM or THF dropwise at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for amide synthesis.

Conclusion

The synthesis of this compound from 2-(4-iodophenyl)acetic acid and methylamine is a straightforward process employing standard organic chemistry techniques. The use of a coupling agent like DCC provides a reliable method for achieving this transformation. This guide offers a foundational protocol that can be optimized by researchers for their specific needs. The final product serves as a valuable building block for further synthetic endeavors, particularly in the realm of medicinal chemistry.

References

- 1. 2-(4-Iodophenyl)acetic acid | 1798-06-7 [sigmaaldrich.com]

- 2. 4-Iodophenylacetic acid | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Iodophenylacetic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]

- 5. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Iodophenyl)-n-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-(4-Iodophenyl)-n-methylacetamide. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted properties and established experimental protocols for analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug discovery and development by providing foundational data and methodologies for the synthesis and characterization of this and related molecules.

Chemical Identity and Predicted Physicochemical Properties

This compound is a halogenated aromatic acetamide. Its structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of pharmacologically active agents. The presence of the iodine atom can influence its metabolic stability and binding interactions, while the N-methylacetamide moiety affects its solubility and hydrogen bonding capacity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₀INO | |

| Molecular Weight | 275.09 g/mol | |

| Melting Point | Data not available | Likely a solid at room temperature. |

| Boiling Point | Data not available | |

| logP | 1.8 - 2.5 | Predicted using various computational models. Indicates moderate lipophilicity. |

| Aqueous Solubility | Low to moderate | The presence of the amide group may confer some aqueous solubility, but the iodophenyl group is lipophilic. |

| pKa (most acidic) | ~17 (amide proton) | Amide protons are generally very weakly acidic. |

| pKa (most basic) | ~ -1 (carbonyl oxygen) | The carbonyl oxygen is weakly basic. |

Note: The values presented in this table are computationally predicted and have not been experimentally verified. These predictions provide a preliminary assessment of the compound's properties and should be used as a guide for experimental design.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-(4-Iodophenyl)acetic acid. The following protocol is a generalized procedure based on standard organic chemistry transformations.

Synthesis of the Intermediate: 2-(4-Iodophenyl)acetyl chloride

Objective: To convert the carboxylic acid to a more reactive acid chloride for subsequent amidation.

Materials:

-

2-(4-Iodophenyl)acetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(4-Iodophenyl)acetic acid in anhydrous DCM.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by observing the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-(4-Iodophenyl)acetyl chloride can be used in the next step without further purification.

Synthesis of this compound

Objective: To form the amide bond by reacting the acid chloride with methylamine.

Materials:

-

Crude 2-(4-Iodophenyl)acetyl chloride

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

A suitable base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude 2-(4-Iodophenyl)acetyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution in an ice bath (0 °C).

-

In a separate flask, prepare a solution of methylamine (approximately 2 equivalents) and the base (approximately 1.5 equivalents) in DCM.

-

Slowly add the methylamine solution to the cooled acid chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, N-H stretch).

-

Melting Point Analysis: To determine the melting point of the solid compound.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and ADME Relationship

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Iodophenyl)-n-methylacetamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the specific molecular structure and conformation of 2-(4-Iodophenyl)-n-methylacetamide is limited. This guide provides a comprehensive analysis based on the known structural characteristics of closely related analogs, established principles of conformational analysis for N-aryl-N-methylacetamides, and standard experimental and computational methodologies.

Introduction

This compound belongs to the class of N-arylacetamides, a scaffold of interest in medicinal chemistry and materials science. The presence of an iodine atom offers a site for further functionalization and potential for halogen bonding interactions, which can significantly influence molecular packing and biological activity. Understanding the three-dimensional structure and conformational landscape of this molecule is crucial for predicting its physicochemical properties, designing derivatives with enhanced activities, and elucidating its interactions with biological targets.

This technical guide synthesizes information from analogous crystal structures and computational studies to provide a detailed overview of the likely molecular structure, conformational preferences, and intermolecular interactions of this compound.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central acetamide linkage connecting a 4-iodophenyl group and an N-methyl group. The key conformational features are determined by the rotational freedom around several single bonds.

Solid-State Conformation: Insights from Analogous Crystal Structures

While a crystal structure for this compound is not available, the structure of the closely related compound, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, provides significant insights. In the solid state, such molecules are often found in a relatively planar conformation, stabilized by intermolecular interactions.

The key torsional angles that define the conformation are:

-

τ1 (C2-C1-Cα-C'): This angle describes the orientation of the phenyl ring relative to the acetamide backbone.

-

τ2 (C1-Cα-C'-N): This angle defines the rotation around the Cα-C' bond.

-

ω (Cα-C'-N-C(methyl)): The amide bond torsion, which can exist in either a cis or trans conformation.

For N-aryl-N-methyl amides, the trans conformation (ω ≈ 180°) is generally favored due to lower steric hindrance between the N-methyl group and the carbonyl oxygen. However, the presence of bulky substituents can influence this preference.

Conformational Analysis in Solution

In solution, this compound is expected to exist as an equilibrium of different conformers. The barrier to rotation around the N-C' amide bond is significant, leading to the potential for distinct cis and trans isomers observable by techniques like NMR spectroscopy. The relative populations of these isomers are influenced by steric and electronic factors, as well as the solvent environment.

Computational studies on similar N-aryl-N-methyl amides suggest that the trans conformer is typically lower in energy. The rotation of the 4-iodophenyl ring (τ1) and the acetamide plane (τ2) will also contribute to the overall conformational landscape.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for this compound, extrapolated from known values for analogous structures.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C-I | 2.10 |

| C=O | 1.23 |

| C'-N | 1.34 |

| N-C(methyl) | 1.46 |

| Cα-C' | 1.52 |

| C1-Cα | 1.51 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| Cα-C'-O | 121 |

| Cα-C'-N | 117 |

| O-C'-N | 122 |

| C'-N-C(methyl) | 120 |

Table 3: Predicted Key Torsional Angles

| Torsional Angle | Predicted Value (°) (for a low-energy conformer) |

| τ1 (C2-C1-Cα-C') | ~90 |

| τ2 (C1-Cα-C'-N) | ~180 |

| ω (Cα-C'-N-C(methyl)) | ~180 (trans) |

Experimental Protocols

The following sections detail generalized experimental protocols that would be employed for the synthesis and structural characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-arylacetamides is the coupling of a carboxylic acid with an amine using a suitable coupling agent.

Protocol:

-

Reactant Preparation: Dissolve 2-(4-iodophenyl)acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), to the solution and stir for 10-15 minutes at 0 °C.

-

Amine Addition: Add N-methylamine (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.

Protocol:

-

Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

-

Crystal Mounting: Select a well-formed, clear crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate molecular structure.

Computational Conformational Analysis

Computational chemistry provides valuable insights into the conformational preferences and energetics of a molecule.

Protocol:

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

-

Quantum Mechanical Optimization: Take the low-energy conformers from the initial search and perform geometry optimizations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Analysis: Analyze the relative energies, geometries (bond lengths, angles, torsional angles), and other properties of the calculated conformers.

Conclusion

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational properties of this compound, based on the analysis of analogous compounds and established chemical principles. The provided experimental and computational protocols outline the necessary steps for the definitive characterization of this molecule. Such a detailed structural understanding is fundamental for its potential applications in drug discovery and materials science, enabling a rational approach to the design of novel derivatives with tailored properties. Future experimental work is required to validate the predictions made within this guide.

In-depth Technical Guide on the Biological Activity of 2-(4-Iodophenyl)-n-methylacetamide Derivatives

A comprehensive review of the current scientific literature reveals a significant gap in the available data regarding the biological activity of 2-(4-Iodophenyl)-n-methylacetamide derivatives. While the broader class of phenylacetamide derivatives has been investigated for various therapeutic properties, specific and detailed studies on the iodo-substituted variant requested are not prominently available in published research. This guide, therefore, addresses the challenges in providing a detailed analysis and suggests avenues for future research based on related compounds.

The initial aim of this technical guide was to provide an in-depth analysis of the biological activity of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. However, an exhaustive search of scientific databases and scholarly articles did not yield sufficient specific information on this particular class of compounds. The available research predominantly focuses on other halogenated analogs, such as fluoro- and chloro-substituted phenylacetamides, which have shown promise as anticancer agents.

Due to the absence of specific data for this compound derivatives, it is not possible to construct the requested quantitative data tables, detail specific experimental methodologies, or create diagrams of signaling pathways directly related to their biological effects. To do so would require speculative extrapolation from non-identical compounds, which would be scientifically unsound.

Insights from Structurally Related Phenylacetamide Derivatives

While direct data is lacking, the biological activities of other 2-phenylacetamide derivatives can offer a foundational understanding and suggest potential areas of investigation for their iodo-counterparts. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anticancer agents. Research has shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer. The mechanism of action for these related compounds often involves the induction of apoptosis and the inhibition of key cellular processes required for cancer cell proliferation.

It is plausible that this compound derivatives could exhibit similar, or potentially enhanced, biological activities. The substitution of a fluorine atom with a larger, more polarizable iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This can influence factors such as cell membrane permeability, protein binding affinity, and metabolic stability, potentially leading to different or more potent biological effects.

Proposed Future Research Directions

To elucidate the biological activity of this compound derivatives, a systematic investigation is required. The following experimental workflow is proposed for future research in this area.

Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

In Vitro Mechanism of Action of 2-(4-Iodophenyl)-n-methylacetamide: A Technical Guide

Disclaimer: Direct experimental data on the in vitro mechanism of action of 2-(4-Iodophenyl)-n-methylacetamide is not currently available in the public domain. This technical guide synthesizes information from studies on structurally related compounds to propose a putative mechanism of action for research and discussion purposes. The proposed activities are based on the known biological effects of the 4-iodophenyl and N-methylacetamide moieties within similar molecular scaffolds.

Executive Summary

This document provides a detailed overview of the hypothesized in vitro mechanism of action of this compound. Based on the analysis of structurally similar phenylacetamide and iodophenyl-containing molecules, it is proposed that this compound may exhibit anticancer properties through the induction of apoptosis and inhibition of key cellular proliferation pathways . This guide outlines the potential molecular targets, provides a summary of quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the hypothesized signaling pathways and experimental workflows.

Hypothesized Mechanism of Action

The proposed in vitro mechanism of action for this compound is centered on its potential as an anticancer agent. This hypothesis is built upon the established activities of related phenylacetic acid and phenylacetamide derivatives, which have demonstrated anti-proliferative and cytotoxic effects in various cancer cell lines.[1][2] The presence of the 4-iodophenyl group may enhance lipophilicity and facilitate interactions with specific biological targets.

Putative Molecular Targets

Based on literature for analogous compounds, potential molecular targets for this compound could include:

-

Enzymes involved in cell cycle regulation: Phenylacetamide derivatives have been shown to influence cell cycle progression.

-

Apoptosis-regulating proteins: The induction of apoptosis is a common mechanism for anticancer compounds.

-

Monoamine Oxidase (MAO): Some phenylacetamide derivatives have been investigated as MAO inhibitors, suggesting a potential for neuro-active properties, though anticancer effects are the primary hypothesis.[3]

Hypothesized Signaling Pathway: Induction of Apoptosis

It is hypothesized that this compound may trigger apoptosis in cancer cells. The pathway could involve the activation of intrinsic or extrinsic apoptotic cascades, leading to caspase activation and programmed cell death.

Figure 1: Hypothesized Intrinsic Apoptosis Pathway.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the in vitro activity of analogous phenylacetamide derivatives against various cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | MTS Assay | 52 | [2] |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | MTS Assay | 80 | [2] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | MTS Assay | 100 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for characterizing the in vitro mechanism of action of this compound, based on protocols used for similar compounds.

Cell Viability and Cytotoxicity Assay (MTS Assay)

This protocol is adapted from studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[2]

Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC3, MCF-7)

-

96-well microplates

-

Complete cell culture medium

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 2-(4-Iodophenyl)-n-methylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the compound 2-(4-Iodophenyl)-n-methylacetamide, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its characterization. The information presented is based on established principles of spectroscopic interpretation and data from structurally analogous compounds, providing a robust predictive profile in the absence of comprehensive published spectra for this specific molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound from ¹H NMR, ¹³C NMR, IR, and MS analyses. These predictions are derived from the analysis of similar compounds, including N-methyl-N-(p-tolyl)acetamide, N-(4-methoxyphenyl)-N-methylacetamide, N-(4-Iodophenyl)acetamide, and N-methylacetamide.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | Doublet | 2H | Ar-H (ortho to I) |

| ~7.05 | Doublet | 2H | Ar-H (meta to I) |

| ~3.65 | Singlet | 2H | -CH₂- |

| ~2.90 | Singlet | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (amide) |

| ~138 | Ar-C (para to I) |

| ~136 | Ar-C (ipso to CH₂) |

| ~130 | Ar-C (ortho to I) |

| ~93 | Ar-C (ipso to I) |

| ~45 | -CH₂- |

| ~27 | N-CH₃ |

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium, Broad | N-H Stretch (if secondary amide tautomer present) |

| ~3050-3000 | Weak | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1590 | Medium | Aromatic C=C Stretch |

| ~1520 | Medium | N-H Bend (Amide II, if secondary amide tautomer present) |

| ~820 | Strong | para-disubstituted benzene C-H Bend |

| ~500 | Medium | C-I Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 275 | [M]⁺ (Molecular Ion) |

| 232 | [M - CH₃CO]⁺ |

| 148 | [M - I]⁺ |

| 118 | [C₇H₆I]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired at 298 K. A standard single-pulse experiment is used with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. A total of 16 scans are collected.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at 100 MHz using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are employed. Approximately 1024 scans are accumulated to achieve a sufficient signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the sample measurement.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as an Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph. The GC is used to separate the analyte from any impurities and introduce it into the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Data Acquisition and Processing: The detector records the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z. The data is processed using the instrument's software to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a predicted fragmentation pathway for this compound in mass spectrometry.

Potential Therapeutic Targets of 2-(4-Iodophenyl)-n-methylacetamide: An In-depth Technical Guide

Introduction

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous compounds with a wide array of biological activities. The specific functionalization of this scaffold, including substitutions on the phenyl ring and the acetamide nitrogen, plays a crucial role in determining the compound's pharmacological profile. This whitepaper focuses on the potential therapeutic applications of 2-(4-Iodophenyl)-n-methylacetamide, a molecule combining a para-iodinated phenyl ring with an N-methylated acetamide moiety. Through an analysis of structure-activity relationships (SAR) of analogous compounds, we can infer potential biological targets and pathways for this specific molecule.

Inferred Potential Therapeutic Targets

Based on the activities of structurally similar compounds, this compound may exhibit activity in several key therapeutic areas. The presence of a halogen at the para position of the phenyl ring and the N-methyl group are key determinants of this potential.

Oncology

Phenylacetamide derivatives have shown promise as anticancer agents. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against prostate and breast cancer cell lines.[1][2] The mechanism of action for many phenylacetamides in cancer involves the induction of apoptosis. The iodine substitution in this compound could enhance lipophilicity, potentially improving cell membrane permeability and intracellular accumulation, a desirable property for many anticancer drugs.

Potential Targets:

-

Tubulin: Some phenylacetamide derivatives act as microtubule-destabilizing agents, similar to combretastatins.

-

Kinases: Phenylacetamides can be designed to inhibit specific kinases involved in cancer cell signaling.

-

Histone Deacetylases (HDACs): The phenylacetic acid moiety, a related structure, is a known feature of some HDAC inhibitors.

Neurological Disorders

The phenylacetamide core is present in several centrally acting agents. Modifications of this scaffold have led to compounds with affinity for various receptors and channels in the central nervous system.

-

Sigma Receptors: N-substituted arylacetamides have been identified as potent sigma-1 (σ1) receptor ligands.[3] The σ1 receptor is implicated in a variety of neurological conditions, including neurodegenerative diseases, pain, and psychiatric disorders. The N-methyl group and the iodophenyl moiety could contribute to the binding affinity and selectivity for σ1 receptors.

-

Sodium Channels: A structure-activity relationship study of novel phenylacetamides identified them as sodium channel blockers.[4] Voltage-gated sodium channels are important targets for antiepileptic and neuropathic pain medications.

-

Monoamine Oxidase (MAO): Certain phenylacetamide derivatives have been investigated as potential antidepressant agents through the inhibition of MAO.[5]

Inflammatory and Infectious Diseases

The anti-inflammatory and antimicrobial potential of phenylacetamide derivatives has also been explored.

-

Carbonic Anhydrase: N-phenylacetamide conjugates have been synthesized as inhibitors of carbonic anhydrase, an enzyme family involved in pH regulation and linked to various diseases, including glaucoma and certain cancers.[6]

-

Antimicrobial Activity: Phenylacetamide derivatives have been reported to possess antimicrobial properties.[7]

Data Presentation: Inferred Activities of Phenylacetamide Derivatives

The following table summarizes the observed biological activities of various phenylacetamide derivatives, which may suggest potential activities for this compound.

| Derivative Class | Substitution Pattern | Observed Biological Activity | Potential Therapeutic Area | Reference |

| 2-Aryl-N-phenylacetamides | 4-Fluoro on phenyl ring | Anticancer (cytotoxicity against PC3 and MCF-7 cells) | Oncology | [1][2] |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Various on aryl and benzyl rings | Sigma-1 (σ1) receptor ligands | Neurological Disorders | [3] |

| N-Alkyl-α-phenylbenzeneacetamides | Diphenylacetic acid core, various amine substitutions | Sodium channel blockers | Neurological Disorders | [4] |

| N-phenylacetamide-2-oxoindole conjugates | Benzenesulfonamide moiety | Carbonic anhydrase inhibitors | Various (e.g., Oncology, Glaucoma) | [6] |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Various N-substituents | Antidepressant (MAO-A inhibition) | Neurological Disorders | [5] |

| N-phenylacetamide derivatives | 4-Arylthiazole moieties | Antibacterial | Infectious Diseases | [8] |

Experimental Protocols: A General Approach for Screening

As no specific experimental data for this compound exists, a general workflow for screening its potential biological activities is proposed.

In Vitro Target-Based Assays

-

Enzyme Inhibition Assays:

-

Kinase Assays: Utilize commercially available kinase assay kits (e.g., ADP-Glo™) to screen against a panel of cancer-related kinases.

-

Carbonic Anhydrase Inhibition Assay: Measure the inhibition of CA isoforms (e.g., CA II, IX, XII) using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate.

-

MAO Inhibition Assay: Determine the inhibitory activity against MAO-A and MAO-B using a chemiluminescent assay.

-

-

Receptor Binding Assays:

-

Sigma Receptor Binding: Perform radioligand binding assays using membranes from cells expressing σ1 and σ2 receptors and a suitable radioligand (e.g., [³H]-(+)-pentazocine).

-

-

Ion Channel Assays:

-

Sodium Channel Patch-Clamp Electrophysiology: Use whole-cell patch-clamp techniques on cells expressing specific sodium channel subtypes (e.g., Nav1.7) to measure the effect of the compound on channel gating.

-

Cell-Based Assays

-

Anticancer Activity:

-

Cytotoxicity Assays: Evaluate the cytotoxic effects on a panel of cancer cell lines (e.g., PC3, MCF-7, HCT116) using assays like MTT or CellTiter-Glo®.

-

Apoptosis Assays: Investigate the induction of apoptosis using techniques such as Annexin V/PI staining followed by flow cytometry.

-

-

Anti-inflammatory Activity:

-

Nitric Oxide (NO) Production Assay: Measure the inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7) using the Griess reagent.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inferred signaling pathways in cancer potentially modulated by this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the biological evaluation of this compound.

Logical Relationship Diagram

Caption: Inferred structure-activity relationships for this compound.

Conclusion

While direct experimental evidence is currently lacking, a comprehensive analysis of the phenylacetamide literature strongly suggests that this compound holds significant potential as a lead compound for the development of novel therapeutics. The combination of the iodophenyl group and the N-methylacetamide moiety may confer potent and selective activity towards targets in oncology and neurology. The proposed experimental workflow provides a roadmap for the systematic evaluation of this compound's biological profile. Further synthesis and biological testing are warranted to validate these hypotheses and unlock the full therapeutic potential of this compound.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy N-methyl-2-(2-nitrophenyl)-N-phenylacetamide [smolecule.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(4-Iodophenyl)-N-methylacetamide Derivatives and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of 2-(4-Iodophenyl)-N-methylacetamide derivatives. Due to a lack of extensive direct research on this specific iodo-substituted compound, this guide draws upon established methodologies and findings from structurally analogous phenylacetamide derivatives to present a predictive framework for its study and application.

Introduction

Phenylacetamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been investigated for their potential as anticonvulsant, anti-inflammatory, antimicrobial, and anticancer agents. The introduction of a halogen atom, such as iodine, at the para position of the phenyl ring, combined with N-methylation of the acetamide moiety, is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, thereby influencing its overall biological profile. This guide explores the therapeutic potential of this compound derivatives, offering a roadmap for their synthesis and biological evaluation.

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through a straightforward and well-established synthetic route. A proposed synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Iodophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Methylamine (solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Acid Chloride Formation: To a solution of 4-iodophenylacetic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-iodophenylacetyl chloride.

-

Amidation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of methylamine and triethylamine in DCM. The reaction mixture is stirred at room temperature for 4-6 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by elemental analysis.

Biological Activity and Evaluation

Based on the activities of structurally related compounds, this compound derivatives are predicted to exhibit anticonvulsant, anti-inflammatory, and cytotoxic properties.

Anticonvulsant Activity

A series of 4-aminophenylacetamides have been evaluated for their anticonvulsant activity, with some derivatives showing significant potency. For instance, the 4-aminophenylacetamide derived from 2,6-dimethylaniline demonstrated an ED₅₀ of 50.50 mg/kg against electroshock-induced convulsions and 93.20 mg/kg against pentylenetetrazol-induced convulsions[1]. While direct data for the iodo-derivative is unavailable, its structural similarity suggests potential for similar activity.

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

| 4-Amino-N-(2,6-dimethylphenyl)phenylacetamide | Maximal Electroshock (MES) | 50.50 | [1] |

| 4-Amino-N-(2,6-dimethylphenyl)phenylacetamide | Pentylenetetrazol (scPTZ) | 93.20 | [1] |

Experimental Protocol: Anticonvulsant Screening

Animal Models:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures.

Procedure:

-

Male Swiss mice (20-25 g) are used.

-

The test compound is administered intraperitoneally (i.p.) at various doses.

-

After a specified pre-treatment time (e.g., 30 or 60 minutes), seizures are induced.

-

In the MES test, a current (e.g., 50 mA, 0.2 s) is applied through corneal electrodes. Protection is defined as the absence of the hind limb tonic extensor component of the seizure.

-

In the scPTZ test, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously. Protection is defined as the failure to observe clonic spasms for at least 5 seconds within a 30-minute observation period.

-

The median effective dose (ED₅₀) is calculated using probit analysis.

-

Neurotoxicity can be assessed using the rotarod test to determine the median toxic dose (TD₅₀).

Anti-inflammatory Activity

Phenylacetamide derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways such as the NF-κB signaling cascade. Phytochemicals with similar structural motifs can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by suppressing the TLR4/NF-κB pathway.

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and a key driver of inflammation. Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the this compound derivative for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (measured as nitrite using the Griess reagent) in the supernatant are quantified using ELISA kits and the Griess assay, respectively.

-

Cell viability is assessed using the MTS or MTT assay to rule out cytotoxicity-mediated effects.[2]

-

The half-maximal inhibitory concentration (IC₅₀) for the reduction of inflammatory mediators is calculated.

Cytotoxic Activity

Phenylacetamide derivatives have also been investigated for their anticancer properties. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar range.[2][3]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (prostate) | 52 | [2] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (prostate) | 80 | [2] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (breast) | 100 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

Cell Lines: A panel of human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer).

Procedure:

-

Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

-

The cells are then treated with various concentrations of the this compound derivative and incubated for 48-72 hours.

-

After the incubation period, the MTS reagent is added to each well.

-

The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance at 490 nm is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.[2]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of phenylacetamide derivatives is influenced by the nature and position of substituents on both the phenyl ring and the acetamide nitrogen. The introduction of an iodine atom at the para-position is expected to increase lipophilicity, which may enhance cell membrane permeability and target engagement. The N-methyl group can influence the compound's conformation and metabolic stability.

Future research should focus on:

-

Synthesis and screening of a library of this compound derivatives with diverse substitutions on the N-phenyl ring to establish clear structure-activity relationships.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy studies in relevant animal models of epilepsy, inflammation, and cancer to validate the in vitro findings.

-

Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of the most promising candidates.

Conclusion

While direct experimental data on this compound derivatives is currently limited, the extensive research on analogous compounds provides a strong foundation for predicting their biological potential. This technical guide offers a comprehensive framework for the synthesis, biological evaluation, and mechanistic investigation of this promising class of compounds. The methodologies and insights presented herein are intended to facilitate further research and development in this area, with the ultimate goal of discovering novel therapeutic agents for a range of human diseases.

References

- 1. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on 2-(4-Iodophenyl)-N-methylacetamide Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current, albeit limited, early-stage research landscape surrounding 2-(4-Iodophenyl)-N-methylacetamide and its potential analogs. Due to a scarcity of publicly available data directly pertaining to this specific chemical scaffold, this document extrapolates from research on structurally related halophenylacetamides and other phenylacetamide derivatives. The guide covers potential synthetic routes, hypothesized biological activities based on analogous compounds, and general experimental protocols for cytotoxicity and mechanistic studies. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound class, highlighting both the knowledge gaps and the opportunities for novel drug discovery.

Introduction

The phenylacetamide core is a versatile scaffold that has been explored for a variety of therapeutic applications, including anticancer and neuroprotective agents. The introduction of a halogen atom, such as iodine, at the para-position of the phenyl ring can significantly influence the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. The N-methylation of the acetamide side chain further modifies its properties, potentially impacting cell permeability and target engagement.

Potential Synthesis and Characterization

The synthesis of this compound analogs can be approached through established amidation methodologies. A generalized synthetic workflow is proposed below.

General Synthetic Protocol

A plausible synthetic route for this compound analogs would involve the coupling of 2-(4-Iodophenyl)acetic acid with N-methylamine or its derivatives.

Experimental Protocol: Amide Coupling

-

Activation of Carboxylic Acid: To a solution of 2-(4-Iodophenyl)acetic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes.

-

Amine Addition: N-methylamine hydrochloride (1.2 equivalents) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed sequentially with a mild acid (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound analog.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothesized Biological Activities and Mechanisms of Action

Based on studies of related halophenylacetamides and phenylacetamide derivatives, several potential biological activities can be hypothesized for this compound analogs.

Anticancer Activity

Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Potential Signaling Pathways:

The anticancer activity of phenylacetamide derivatives may involve the induction of apoptosis. Key signaling pathways that could be investigated include:

-

Intrinsic Apoptosis Pathway: Involvement of Bcl-2 family proteins (Bax, Bcl-2) and the subsequent activation of caspases (e.g., caspase-9 and caspase-3).

-

Extrinsic Apoptosis Pathway: Activation of death receptors (e.g., Fas) and subsequent caspase-8 and caspase-3 activation.

Caption: Hypothesized apoptotic signaling pathways for analogs.

Cytotoxicity Studies

Studies on halophenylacetamides formed as disinfection byproducts in drinking water have indicated that these compounds can exhibit cytotoxicity. A quantitative structure-activity relationship (QSAR) model suggested that cellular uptake efficiency and the electronic distribution within the molecules are crucial for their cytotoxic mechanisms.[1][2]

Experimental Protocol: MTT/MTS Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound analogs for 24, 48, or 72 hours.

-

MTT/MTS Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: The plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) values are determined.

Caption: Workflow for MTT/MTS cytotoxicity assay.

Data Presentation

As no specific quantitative data for this compound analogs are available, the following tables are presented as templates for organizing future experimental results.

Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines

| Compound ID | R Group on Amine | Cancer Cell Line | IC50 (µM) after 48h |

| Analog-1 | Methyl | MCF-7 | Data to be determined |

| Analog-1 | Methyl | PC-3 | Data to be determined |

| Analog-1 | Methyl | A549 | Data to be determined |

| Analog-2 | Ethyl | MCF-7 | Data to be determined |

| Analog-2 | Ethyl | PC-3 | Data to be determined |

| Analog-2 | Ethyl | A549 | Data to be determined |

Table 2: Effect of Analogs on Apoptosis-Related Protein Expression

| Compound ID | Treatment Conc. (µM) | Cell Line | Fold Change in Bax Expression | Fold Change in Bcl-2 Expression | Caspase-3 Activity (Fold Change) |

| Analog-1 | IC50 | MCF-7 | Data to be determined | Data to be determined | Data to be determined |

| Analog-1 | IC50 | PC-3 | Data to be determined | Data to be determined | Data to be determined |

Future Directions and Conclusion

The study of this compound analogs represents a nascent but potentially fruitful area of research. The presence of the iodine atom offers opportunities for bioisosteric replacement studies and the potential for unique interactions with biological targets. Future research should focus on:

-

Synthesis and characterization of a library of this compound analogs with diverse substitutions on the N-methyl group.

-

In vitro screening of these analogs against a panel of cancer cell lines to determine their cytotoxic potential.

-

Mechanism of action studies to elucidate the signaling pathways involved in the biological activity of the most potent analogs.

-

Structure-activity relationship (SAR) studies to understand the impact of different functional groups on activity.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Iodophenyl)-n-methylacetamide in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-Iodophenyl)-n-methylacetamide belongs to the phenylacetamide class of compounds, which have garnered significant interest in oncological research due to their potential as anticancer agents. While specific data on the this compound derivative is limited in publicly available literature, this document provides a comprehensive overview of the anticipated applications and relevant experimental protocols based on the activities of structurally similar phenylacetamide derivatives. These derivatives have demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the modulation of key signaling pathways, including the upregulation of pro-apoptotic proteins and the activation of caspases. Some derivatives have also been shown to induce cell cycle arrest.

This document serves as a practical guide for researchers investigating the potential of this compound as a novel anticancer compound. The provided protocols for cell viability, apoptosis, and cell cycle analysis are standard methodologies that can be adapted for the evaluation of this specific compound.

Data Presentation

The cytotoxic effects of various phenylacetamide derivatives against several human cancer cell lines are summarized below. This data, derived from studies on analogous compounds, can serve as a benchmark for evaluating the potency of this compound.

Table 1: Cytotoxicity of Phenylacetamide Derivatives in Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| Derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | Doxorubicin | 0.38 ± 0.07 |

| Derivative 3d | PC-12 | 0.6 ± 0.08 | - | - |

| Derivative 3c | MCF-7 | 0.7 ± 0.08 | - | - |

| Derivative 3d | MCF-7 | 0.7 ± 0.4 | - | - |

| Derivative 3j | MDA-MB-468 | 0.76 ± 0.09 | Doxorubicin | 0.38 ± 0.07 |

| Compound 2b | PC3 | 52 | Imatinib | 40 |

| Compound 2c | PC3 | 80 | Imatinib | 40 |

| Compound 2c | MCF-7 | 100 | Imatinib | 98 |

| Compound I | HepG2 | 1.43 | 5-Fluorouracil | 5.32 |

| Compound II | HepG2 | 6.52 | 5-Fluorouracil | 5.32 |

Note: The specific structures of derivatives 3c, 3d, 3j, compounds 2b, 2c, I, and II can be found in the cited literature. These compounds are structurally related to this compound.

Mechanism of Action

Based on studies of related phenylacetamide derivatives, this compound is hypothesized to exert its anticancer effects primarily through the induction of apoptosis. The proposed mechanism involves both the intrinsic and extrinsic apoptotic pathways. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the FasL receptor, and the activation of caspase-3. Furthermore, some derivatives have been observed to cause cell cycle arrest at the G1 or G2/M phase.[1][2][3]

Signaling Pathway Diagram

Caption: Proposed apoptotic signaling pathway induced by phenylacetamide derivatives.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for determining cell viability using the MTT/MTS assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT/MTS Addition:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4][5]

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Experimental Workflow:

Caption: Workflow for Western blot analysis of apoptotic proteins.

Protocol:

-

Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.[6][7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow:

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[8][9]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Disclaimer: The information provided in this document is for research purposes only. The protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Researchers should always adhere to appropriate laboratory safety practices.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Apoptosis western blot guide | Abcam [abcam.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

Application Notes and Protocols for 2-(4-Iodophenyl)-n-methylacetamide as a Potential Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(4-Iodophenyl)-n-methylacetamide is a compound with limited currently documented use as a chemical probe. The following application notes and protocols are proposed based on the known biological activities of structurally similar phenylacetamide derivatives. These guidelines are intended to serve as a starting point for researchers interested in exploring the potential of this molecule.

Introduction

This compound is a synthetic organic compound belonging to the phenylacetamide class. While specific biological targets for this molecule are not yet established, related phenylacetamide derivatives have shown a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The presence of an iodophenyl group provides a potential site for derivatization or for use in biophysical assays such as X-ray crystallography. These characteristics suggest that this compound could be developed into a useful chemical probe for target identification and validation.

This document provides a hypothetical framework for the characterization and application of this compound as a chemical probe. It includes potential applications, proposed experimental protocols for target validation, and workflows for its use in both biochemical and cell-based assays.

Potential Applications

Based on the activities of related compounds, this compound could potentially be explored for the following applications:

-

Anticancer Agent: Phenylacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2]

-

Anti-inflammatory Agent: Similar compounds have shown potential as inhibitors of inflammatory pathways.[1]

-

Antimicrobial Agent: The acetamide scaffold is present in some compounds with antimicrobial properties.[1]

-

Probe for Target Identification: The molecule could be used in screening assays to identify novel biological targets.

Proposed Experimental Protocols

The following protocols outline the necessary steps to validate the potential applications of this compound.

General Workflow for Characterizing this compound

This workflow provides a logical sequence for investigating the potential of this compound as a chemical probe.

Protocol: Cell Viability (MTS) Assay

This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound in selected cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., PC3 for prostate, MCF-7 for breast)[2]

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a color change is visible.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-